2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(cyclohexylmethyl)-4(3H)-quinazolinone is a synthetic compound that has been identified as a potential therapeutic agent for bacterial infections. [] Specifically, it has demonstrated activity against persister cells, a subpopulation of bacteria that exhibit high tolerance to antibiotics. [] While its chemical structure places it within the broader class of quinazolinone derivatives, its unique substituents contribute to its specific biological activity.
The mechanism of action of 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(cyclohexylmethyl)-4(3H)-quinazolinone has been specifically linked to its interaction with the 23S rRNA pseudouridine synthase RluD in Escherichia coli persister cells. [] RluD is responsible for post-transcriptional modification of ribosomal RNA, a crucial step in ribosome biogenesis and activity. [] By activating RluD, 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(cyclohexylmethyl)-4(3H)-quinazolinone promotes the "waking up" of hibernating ribosomes in persister cells, essentially reactivating their protein synthesis machinery. [] This reactivation disrupts the dormant state of persister cells and renders them susceptible to conventional antibiotic treatment. []
The primary application of 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(cyclohexylmethyl)-4(3H)-quinazolinone, as highlighted in the available literature, is as a potential therapeutic agent for bacterial infections, particularly those associated with persister cell formation. [] This compound holds promise in combating antibiotic tolerance by reactivating dormant persister cells and rendering them vulnerable to antibiotics. []
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2